molecular formula C17H13NO4 B13679702 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B13679702
M. Wt: 295.29 g/mol
InChI Key: HSOQQWAPIUBKCB-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenoxybenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its phenoxyphenyl group contributes to its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various research applications .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

5-methyl-3-(3-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20)

InChI Key

HSOQQWAPIUBKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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